molecular formula C16H13N5O2 B2831443 4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide CAS No. 881567-81-3

4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B2831443
CAS No.: 881567-81-3
M. Wt: 307.313
InChI Key: KXEGKZHRAALEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide is a synthetic polycyclic heteroarene designed for pharmaceutical and biological research. This compound belongs to the pyrimido[1,2-a]benzimidazole chemical class, which has attracted significant scientific interest due to its structural resemblance to purine bases, enabling diverse interactions with biological polymers . Pyrimidobenzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry and are investigated for a broad spectrum of biological activities . These activities include potential antitumor and antiproliferative effects, as related structures have demonstrated the ability to inhibit cancer cell growth in assays using human lung cancer cell lines . Furthermore, this chemical class is explored for antimicrobial applications against Gram-positive and Gram-negative bacteria , as well as for analgesic and anti-inflammatory properties, with some derivatives showing activity comparable to standard drugs . The molecular architecture of this particular derivative incorporates a 4-amino group and a furan-2-ylmethyl carboxamide side chain, which may influence its solubility and biomolecular binding characteristics. The furan moiety can serve as a hydrogen bond acceptor, potentially aiding in interactions with target sites . Researchers value this complex heterocyclic system for developing new chemical entities and studying structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c17-14-11(15(22)18-8-10-4-3-7-23-10)9-19-16-20-12-5-1-2-6-13(12)21(14)16/h1-7,9H,8,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEGKZHRAALEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C=N3)C(=O)NCC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with a suitable furan-containing aldehyde or ketone, followed by cyclization and functional group modifications. The reaction is often carried out in ethanol under reflux conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimido[1,2-a]benzimidazole exhibit significant anticancer properties, particularly against acute myeloid leukemia (AML). In a study focused on various derivatives, compound 5h demonstrated effective anti-tumor activity across multiple human cancer cell lines with a GI50 range from 0.35 to 9.43 μM, indicating its potential as an anti-AML agent .

Case Study: Pyrimido[1,2-a]benzimidazole Derivatives

  • Objective : Evaluate the anticancer efficacy of novel derivatives.
  • Methodology : In vitro screening against human cancer cell lines.
  • Results :
    • Compound 5h showed low micromolar activity.
    • Significant inhibition of BMX kinase was observed.
CompoundCell Line TestedGI50 (μM)
5hHL600.35
5hMOLM-130.45
5hMV4-110.60

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been widely studied. A new series of benzimidazole-hydrazones demonstrated variable antibacterial and antifungal activities. Although some compounds exhibited weak antibacterial effects, notable antifungal activity was recorded, indicating the potential for further exploration in this area .

Case Study: Antimicrobial Screening

  • Objective : Assess the antimicrobial properties of synthesized benzimidazole derivatives.
  • Methodology : Evaluation against various bacterial and fungal strains.
  • Results :
CompoundActivity TypeEffectiveness
Compound AAntibacterialWeak
Compound BAntifungalModerate

Anti-inflammatory Effects

Benzimidazole derivatives have also been recognized for their anti-inflammatory properties. Research has shown that certain compounds can significantly inhibit COX-2 enzymes, which are critical in inflammatory processes.

Case Study: Anti-inflammatory Activity

  • Objective : Investigate the anti-inflammatory effects of benzimidazole derivatives.
  • Methodology : COX-2 inhibition assays and edema reduction tests.
  • Results :
CompoundCOX-2 Inhibition (%)Edema Reduction (%)
Compound C78.6892.7
Compound D76.9389.5

Mechanism of Action

The mechanism of action of 4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar analogs, emphasizing substituent effects on molecular weight (MW), melting point (MP), and synthetic yield:

Compound Name / ID Substituents MW (g/mol) MP (°C) Yield (%) Key Features Source
Target Compound 4-amino, N-(furan-2-ylmethyl) Not provided - - Furan moiety, amino group -
VK-506 N-(4-fluorophenyl), 2-methyl 645 189 62.82 Fluorophenyl, IR: νN-H (3392 cm⁻¹) Kaushik Joshi
VK-508 N-(4-methylphenyl), 2-methyl 641 183 63 Methylphenyl, IR: νC=O (1627 cm⁻¹) Kaushik Joshi
C202-0854 N-(2-methoxyphenyl), 4-(2-chloro-6-fluorophenyl) 462.91 - - Halogenated aryl, methoxy group Screening DB
PG987 7-β-hydroxy-17-α-δ⁴-androstano[3,2-b]pyrido[2,3-b]indole Not provided - - Steroid-fused, complex heterocycle Pharmaceuticals (2010)

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in VK-506) increase melting points compared to electron-donating groups (e.g., methyl in VK-508) .

Pharmacological and Spectral Comparisons

  • Antimicrobial Activity: Pyrimido[1,2-a]benzimidazoles with methylthio and cyano groups (e.g., compound 3 in ) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s amino group could enhance target binding via hydrogen bonding.
  • Spectral Data: VK-506 and VK-508 show distinct IR peaks for amide C=O (1627–1629 cm⁻¹) and N-H stretches (3116–3392 cm⁻¹) . The target compound’s amino group would likely display νN-H stretches near 3300–3500 cm⁻¹, comparable to morpholinoethyl derivatives .

Biological Activity

The compound 4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide is a member of the pyrimido[1,2-a]benzimidazole family, which has garnered attention due to its potential biological activities, particularly in oncology and inflammation. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₄H₁₂N₄O₂
  • Molecular Weight: 270.28 g/mol

Biological Activity Overview

Research indicates that compounds within the pyrimido[1,2-a]benzimidazole class exhibit various biological activities, including:

  • Antitumor Activity: Several studies have demonstrated that derivatives of this class possess significant antitumor properties. For instance, a related compound was shown to have GI50 values ranging from 0.35 to 9.43 μM against various human cancer cell lines, including leukemia cells .
  • Kinase Inhibition: Pyrimido[1,2-a]benzimidazole derivatives have been evaluated for their inhibitory effects on a range of kinases. Notably, one study highlighted that these compounds significantly inhibited BMX kinase but showed non-significant activity against other tested kinases such as FLT3-ITD and ABL .

Anticancer Activity

A comprehensive evaluation of the anticancer properties of pyrimido[1,2-a]benzimidazoles revealed promising results against multiple cancer types:

Cell Line GI50 Value (μM) Activity
HL600.35High cytotoxicity
MOLM-130.75Effective against leukemia
MV4-110.50Significant inhibition
CCRF-CEM9.43Moderate activity

These findings indicate that the compound exhibits a potent cytotoxic effect on leukemia cell lines at low micromolar concentrations .

The mechanism through which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest: Studies indicated that treatment with pyrimido[1,2-a]benzimidazoles led to significant changes in cell cycle progression in HL60 and MV4-11 cells.
  • Caspase Activation: The activation of caspases (specifically caspase 3/7) was observed, suggesting that these compounds may induce apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to anticancer activity, some benzimidazole derivatives have shown anti-inflammatory effects by modulating various inflammatory pathways. For example:

  • Inhibition of COX Enzymes: Certain derivatives were found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Studies

Several case studies have highlighted the efficacy of pyrimido[1,2-a]benzimidazole derivatives in clinical settings:

  • Study on Leukemia Treatment:
    • A series of benzimidazole derivatives were synthesized and tested against acute leukemia cell lines.
    • Results indicated that specific modifications to the molecular structure enhanced cytotoxicity and selectivity towards cancer cells .
  • Kinase Profiling:
    • A detailed kinase profiling study involving 338 human kinases identified BMX as a significant target for inhibition by these compounds.
    • This finding opens avenues for targeted therapy in cancers associated with aberrant BMX kinase activity .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step condensation reactions. A validated approach includes the use of 3-ethoxy-2-methyl-sulfonylacrylonitrile as a key reagent in 1,4-dioxane with triethylamine (Et₃N) to form the pyrimido[1,2-a]benzimidazole core, followed by furan-2-ylmethyl substitution . Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency.
  • Catalyst control : Et₃N improves nucleophilic substitution rates by deprotonating intermediates.
  • Temperature : Reactions conducted at 80–100°C yield higher purity (monitored via TLC).
    For furan-2-ylmethyl incorporation, alkylation under inert atmospheres (N₂/Ar) prevents oxidation of the furan ring .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Rigorous characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, pyrimidine carbons at δ 150–160 ppm). 2D NMR (COSY, HSQC) resolves connectivity ambiguities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrimido[1,2-a]benzimidazole core (e.g., N2—C2—C3 bond angles ≈117–122°) .

Basic: What initial biological screening assays are appropriate to evaluate its pharmacological potential?

Prioritize assays aligned with structural analogs:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
  • Enzyme inhibition : Kinase or protease inhibition screens (IC₅₀ determination) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
    Baseline solubility in DMSO/PBS (pH 7.4) must be confirmed to avoid false negatives .

Advanced: How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR, COX-2). Focus on hydrogen bonding between the 4-amino group and catalytic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity data to guide derivative design .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzimidazole ring may enhance cytotoxicity but reduce solubility, leading to variability in IC₅₀ values .
  • Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize batch effects.
  • Metabolic stability : Use liver microsome assays to compare degradation rates (t₁/₂ >30 min suggests in vivo viability) .

Advanced: How can solubility and stability be optimized for in vivo studies?

  • pH stability : Test compound integrity across pH 1–10 (simulated gastric/intestinal fluids). The furan moiety may degrade under acidic conditions, necessitating enteric coatings .
  • Salt formation : Co-crystallize with citric or tartaric acid to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to improve bioavailability .

Advanced: What are the challenges in scaling up synthesis without compromising purity?

  • Byproduct formation : Monitor intermediates via HPLC to detect dimerization or oxidation byproducts (e.g., furan ring opening).
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Catalyst recycling : Implement flow chemistry systems to recover Et₃N and reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.